Formate dehydrogenase

NADH regeneration biocatalysis thermostability

Heterogeneous FDH preparations (CAS 9028-85-7) vary widely in specific activity, thermostability, and contaminant profiles, leading to inconsistent cofactor regeneration. This lyophilized FDH from Candida boidinii (5.0-15.0 U/mg protein) provides stringent substrate specificity for formate/NAD⁺ with documented low contaminating dehydrogenase activities, ensuring reliable NADH regeneration for L-tert-leucine synthesis and coupled enzymatic assays. Key procurement considerations: • Specify source organism: Candida boidinii (standard) or recombinant E. coli for higher specific activity (>15 U/mg). • Verify contaminant profile: request <0.05% ADH and LDH for cofactor regeneration applications. • For NADPH-dependent systems, confirm NADP⁺-accepting engineered variants (e.g., D195Q/Y196H mutant).

Molecular Formula C194H219BrO47S4
Molecular Weight 3511 g/mol
CAS No. 9028-85-7
Cat. No. B8822770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormate dehydrogenase
CAS9028-85-7
Molecular FormulaC194H219BrO47S4
Molecular Weight3511 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C=C1)C=C(O2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CCCC1=CC2=C(C=C1)C=C(S2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CCOC1=CC=C(C=C1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CCOC1=CC=C(S1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CC1=CC=C(C=C1)OC2=CC=C(S2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CC(C)CCC1=CC2=C(C=C1)C=C(O2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CC(C)CC1=C(C=C(S1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O)Br
InChIInChI=1S/C31H36O7.C29H30O7S.C29H32O7.C29H32O6S.C26H31BrO6S.C26H30O7.C24H28O7S/c1-19(2)11-12-22-13-14-23-17-24(37-27(23)16-22)15-21(4)30(34)29-25(32)18-26(38-31(29)35)20(3)9-7-6-8-10-28(33)36-5;1-18-10-12-21(13-11-18)35-26-15-14-22(37-26)16-20(3)28(32)27-23(30)17-24(36-29(27)33)19(2)8-6-5-7-9-25(31)34-4;1-5-9-20-12-13-21-16-22(35-25(21)15-20)14-19(3)28(32)27-23(30)17-24(36-29(27)33)18(2)10-7-6-8-11-26(31)34-4;1-5-9-20-12-13-21-16-22(36-25(21)15-20)14-19(3)28(32)27-23(30)17-24(35-29(27)33)18(2)10-7-6-8-11-26(31)34-4;1-15(2)11-22-19(27)13-18(34-22)12-17(4)25(30)24-20(28)14-21(33-26(24)31)16(3)9-7-6-8-10-23(29)32-5;1-5-32-20-13-11-19(12-14-20)15-18(3)25(29)24-21(27)16-22(33-26(24)30)17(2)9-7-6-8-10-23(28)31-4;1-5-30-21-12-11-17(32-21)13-16(3)23(27)22-18(25)14-19(31-24(22)28)15(2)9-7-6-8-10-20(26)29-4/h6,8,13-20,32H,7,9-12H2,1-5H3;5,7,10-17,19,30H,6,8-9H2,1-4H3;2*6,8,12-18,30H,5,7,9-11H2,1-4H3;6,8,12-16,28H,7,9-11H2,1-5H3;6,8,11-17,27H,5,7,9-10H2,1-4H3;6,8,11-15,25H,5,7,9-10H2,1-4H3
InChIKeyMECJGSAIRDLPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 units / 500 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formate Dehydrogenase (CAS 9028-85-7) Procurement Guide: Enzymatic Properties and Industrial Cofactor Regeneration Specifications


Formate dehydrogenase (FDH, EC 1.2.1.2, CAS 9028-85-7) is a metal-independent, NAD⁺-dependent oxidoreductase that catalyzes the reversible oxidation of formate to carbon dioxide with concomitant reduction of NAD⁺ to NADH [1]. This enzyme belongs to the D-specific 2-hydroxy acid dehydrogenase superfamily and exists as a homodimer with two identical subunits of approximately 41-45 kDa each [2]. FDHs are ubiquitously distributed across prokaryotes and eukaryotes, with commercial preparations predominantly sourced from the methylotrophic yeast Candida boidinii or produced recombinantly in Escherichia coli expression systems [1]. The enzyme exhibits stringent substrate specificity for formate and NAD⁺, with reported Km values of 11-13 mM for formate and 0.09 mM for NAD⁺ at pH 7.5, and does not react with acetate, oxalate, lactate, succinate, propionate, or ascorbate, nor will it reduce NADP⁺ .

Why Formate Dehydrogenase (CAS 9028-85-7) Sourcing Decisions Require Species-Origin and Specific Activity Verification


Formate dehydrogenase preparations bearing the same CAS number (9028-85-7) exhibit substantial heterogeneity in specific activity, coenzyme specificity, thermostability, and contaminating enzyme profiles depending on source organism, expression system, and purification grade [1]. Commercially available FDH from Candida boidinii ranges from ~0.4 U/mg (Roche recombinant grade) to 5.0-15.0 U/mg (Sigma lyophilized powder), while recombinant preparations from alternative hosts can exceed 19 U/mg [2][3]. Furthermore, wild-type FDHs from different organisms display divergent thermostability profiles: Pseudomonas sp. 101 FDH demonstrates the highest thermal tolerance among characterized enzymes, whereas soybean (Glycine max) FDH exhibits the lowest stability, with C. boidinii FDH occupying an intermediate position [4]. Critically, most native FDHs are strictly NAD⁺-dependent and cannot utilize NADP⁺, a limitation that precludes their direct application in NADPH-dependent coupled assays without prior protein engineering [5]. These source-dependent performance differentials necessitate careful specification matching to intended application requirements.

Formate Dehydrogenase (CAS 9028-85-7) Quantitative Performance Differentiation: Head-to-Head Comparative Data


RjFDH vs. CbFDH: Superior Specific Activity and Thermal Performance in NADH Regeneration Systems

Formate dehydrogenase from Rhodococcus jostii (RjFDH) demonstrates significantly higher specific activity compared to the widely used Candida boidinii FDH (CbFDH) standard. At 22 °C, RjFDH exhibits a specific activity of 19.9 U/mg, while CbFDH preparations typically range from 0.4 to 15.0 U/mg depending on commercial source and purity grade [1]. Furthermore, RjFDH displays enhanced thermal performance: at its optimum temperature of 50 °C, enzyme activity increases to approximately 318% of the baseline activity measured at standard assay temperature, and both activity and thermal stability exceed those of CbFDH [1]. In practical NADH regeneration applications for L-tert-leucine and (S)-1-phenylethanol synthesis, RjFDH required only one-third the enzyme concentration of CbFDH to achieve comparable conversion rates [1].

NADH regeneration biocatalysis thermostability

LeFDH Mutant K21P/K22R: 211% Increased Half-Life at 60 °C Relative to Wild-Type

Wild-type formate dehydrogenase from Lodderomyces elongisporus (LeFDH) possesses high specific activity (16.26 U/mg) but exhibits insufficient thermal stability for industrial applications requiring extended operational lifetimes at elevated temperatures [1]. Semi-rational design targeting non-conserved residues distal to the active center yielded the double mutant K21P/K22R, which demonstrated a 211% increase in half-life at 60 °C compared to wild-type LeFDH [1]. Additionally, the mutant exhibited a 4.5 °C higher melting temperature (Tm) and retained stability in alkaline environments [1]. Critically, this thermostability enhancement was achieved without compromising the high specific activity characteristic of the wild-type enzyme [1].

thermostability engineering operational stability industrial biocatalysis

Engineered CbFDH Double Mutant (D195Q/Y196H): >2×10⁷-Fold Improvement in NADP⁺ Catalytic Efficiency

Wild-type formate dehydrogenase from Candida boidinii (CbFDH) is highly specific for NAD⁺ and virtually fails to catalyze the reaction with NADP⁺, rendering it incompatible with NADPH-dependent coupled enzyme systems [1]. Structure-guided saturation mutagenesis targeting positions Asp195 and Tyr196 in the dinucleotide-binding fold loop region produced a double mutant (Asp195Gln/Tyr196His) that achieved a greater than 2×10⁷-fold improvement in overall catalytic efficiency with NADP⁺ while simultaneously exhibiting a more than 900-fold decrease in efficiency with NAD⁺ as cofactor [1]. This coenzyme specificity switch was functionally validated in a coupled assay with cytochrome P450 monooxygenase (CYP102A2), demonstrating a first-order rate constant of k_obs = 0.059 ± 0.004 min⁻¹ using a 1250-fold excess of substrate over NADP⁺ [1].

coenzyme specificity engineering NADPH regeneration protein engineering

Formate Dehydrogenase (CAS 9028-85-7): Optimal Application Scenarios Based on Performance Evidence


NADH Cofactor Regeneration in Asymmetric Synthesis of L-tert-Leucine and Chiral Alcohols

Formate dehydrogenase serves as the industry-standard enzymatic system for NADH regeneration in the production of L-tert-leucine, an unnatural amino acid component of HIV protease and matrix metalloproteinase inhibitors . Based on direct comparative evidence, RjFDH achieves comparable conversion rates using only one-third the enzyme concentration required for CbFDH in both L-tert-leucine and (S)-1-phenylethanol synthesis [1]. Procurement specification should prioritize FDH preparations with high specific activity (>15 U/mg) and minimal contaminating dehydrogenase activities (<0.05% LDH and ADH) to maximize cofactor total turnover numbers [2].

Elevated-Temperature Biocatalytic Processes Requiring Extended Operational Stability

For industrial biotransformations operating at temperatures above 50 °C, wild-type FDHs from standard sources exhibit rapid thermal inactivation, necessitating frequent enzyme replenishment and increasing process costs. The engineered LeFDH K21P/K22R mutant demonstrates a 211% increase in half-life at 60 °C while maintaining high specific activity (16.26 U/mg), making it suitable for extended-duration batch or continuous-flow NADH regeneration under thermal stress . Procurement should verify thermostability specifications with quantitative half-life or Tm data rather than relying on generic 'thermostable' claims.

NADPH-Dependent Coupled Oxidoreductive Assays and Cytochrome P450 Biotransformations

Standard wild-type FDHs are strictly NAD⁺-dependent and cannot support NADPH-requiring enzymes such as cytochrome P450 monooxygenases. Engineered FDH variants with coenzyme specificity switched to NADP⁺ (e.g., CbFDH D195Q/Y196H double mutant) enable efficient NADPH regeneration with >2×10⁷-fold improved catalytic efficiency for NADP⁺ relative to wild-type . These mutants have been functionally validated in coupled assays with CYP102A2, achieving k_obs = 0.059 ± 0.004 min⁻¹ under substrate excess conditions . Procurement for NADPH-regeneration applications must specify NADP⁺-accepting variants rather than native NAD⁺-dependent preparations.

Formate Quantification in Food, Fermentation, Wine, and Beverage Analytics

High-purity recombinant FDH from Candida boidinii (specific activity ~2 U/mg at 25 °C, pH 7.6) is optimized for enzymatic formate determination in food and beverage matrices . The enzyme's stringent substrate specificity—reacting only with formate and NAD⁺ while excluding acetate, oxalate, lactate, succinate, propionate, and ascorbate—ensures analytical selectivity in complex sample backgrounds [1]. Procurement for analytical applications should prioritize preparations with documented low contaminating enzyme profiles (<0.005% ADH, <0.005% LDH, <0.1% MDH) to prevent interference in coupled spectrophotometric assays [1].

Technical Documentation Hub

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